molecular formula C15H14F3NO3 B14041920 1-(2-hydroxyethyl)-4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylic acid

1-(2-hydroxyethyl)-4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B14041920
M. Wt: 313.27 g/mol
InChI Key: IVQABNHAUVXTRE-UHFFFAOYSA-N
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Description

ESAX-010: is a chemical compound known for its potential applications in various scientific fields. It is identified by its chemical name, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]pyrrole-3-carboxylic acid. This compound has garnered interest due to its unique chemical structure and properties, making it a subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ESAX-010 involves several steps, starting with the preparation of the pyrrole ring. The key steps include:

    Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction involving an aldehyde and an amine.

    Substitution Reactions:

    Carboxylation: The final step involves the carboxylation of the pyrrole ring to form the carboxylic acid group.

Industrial Production Methods: Industrial production of ESAX-010 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include:

    Temperature Control: Maintaining optimal temperatures for each reaction step to maximize yield.

    Catalysts: Using appropriate catalysts to enhance reaction rates.

    Purification: Employing purification techniques such as crystallization and chromatography to obtain high-purity ESAX-010.

Chemical Reactions Analysis

Types of Reactions: ESAX-010 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert ESAX-010 into its reduced forms.

    Substitution: The trifluoromethyl and hydroxyethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

Scientific Research Applications

ESAX-010 has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ESAX-010 involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The pathways involved include:

    Receptor Binding: ESAX-010 binds to specific receptors, altering their signaling pathways.

    Enzyme Inhibition: The compound inhibits the activity of certain enzymes, affecting metabolic processes.

Comparison with Similar Compounds

ESAX-010 is compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    Esaxerenone: A selective mineralocorticoid receptor blocker with similar structural features.

    Eplerenone: Another mineralocorticoid receptor antagonist used in the treatment of hypertension.

Uniqueness: ESAX-010 stands out due to its unique trifluoromethyl and hydroxyethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]pyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3/c1-9-11(14(21)22)8-19(6-7-20)13(9)10-4-2-3-5-12(10)15(16,17)18/h2-5,8,20H,6-7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQABNHAUVXTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=C1C(=O)O)CCO)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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